N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (referred to as BMQ) is a synthetic compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and inflammation.
Applications De Recherche Scientifique
Synthesis and Structural Modifications
One-Pot Synthesis of Dynamic Benzoxazinones and Quinazolinones : The compound has been utilized in the synthesis of benzoxazinones and their corresponding quinazolinones. These compounds exhibit interesting biological activities due to their structural complexity. The synthesis explores reactions with nitrogen nucleophiles, showcasing the compound's versatility in creating biologically active molecules (El-hashash, Azab, & Morsy, 2016).
Water-Soluble Analogs of Antitumor Agents : Research has focused on modifying the compound to increase its water solubility for in vivo evaluations. This involves the introduction of amino functionalities, leading to compounds with significantly improved solubility and cytotoxicity, indicating its potential as a scaffold for developing novel antitumor agents (Bavetsias et al., 2002).
Biological Applications
Antitumor Activity and Cell Cycle Effects : Investigations into the antitumor activity of derivatives have revealed that certain analogs do not act via traditional folate-dependent pathways. Instead, they exhibit a unique and delayed cell cycle arrest across various phases, suggesting a novel mechanism of action for cancer treatment. This highlights the potential of the compound and its derivatives in the development of new anticancer therapies with unique modes of action (Skelton, Ormerod, Titley, & Jackman, 1998).
Selective Receptor Antagonists : The compound's framework has been utilized to develop selective receptor antagonists, indicating its utility in creating molecules with specific receptor interactions. This application underscores the compound's versatility in drug development, particularly in targeting specific pathways or receptors for therapeutic benefits (Aramori et al., 1997).
Propriétés
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c1-12-10-18(16-11-14(22)4-7-17(16)23-12)24-21(28)13-2-5-15(6-3-13)25-19(26)8-9-20(25)27/h2-7,10-11H,8-9H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJXWPKDYIKSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.